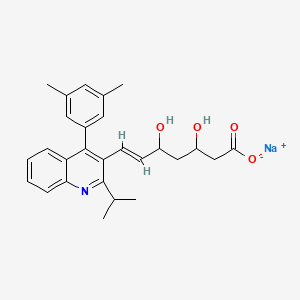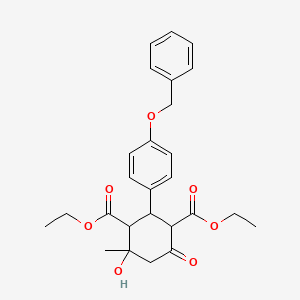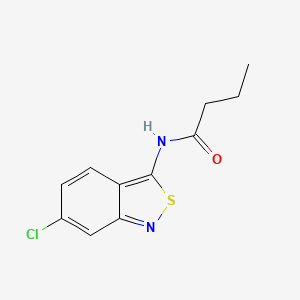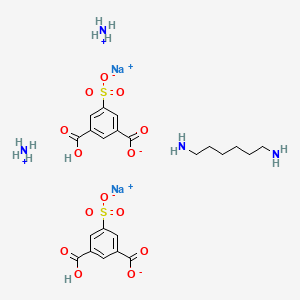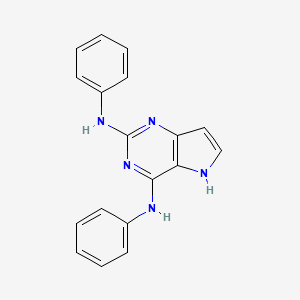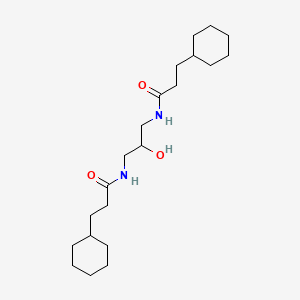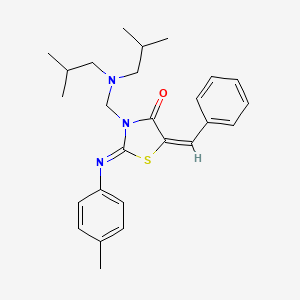
4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- typically involves the following steps:
Formation of Thiazolidinone Ring: This can be achieved by the cyclization of a thiourea derivative with an α-haloketone under basic conditions.
Substitution Reactions: Introduction of the bis(2-methylpropyl)amino group and the phenylmethylene group can be done through nucleophilic substitution reactions.
Imine Formation: The imine group can be introduced by reacting the thiazolidinone derivative with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or solvents to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert imine groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. This compound could be studied for its potential to inhibit bacterial growth or cancer cell proliferation.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Thiazolidinones have been investigated for their anti-inflammatory and antidiabetic properties.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiazolidinone Derivatives: Other thiazolidinone derivatives with different substituents.
Imine-Containing Compounds: Compounds with imine groups that exhibit similar reactivity.
Phenylmethylene-Substituted Compounds: Compounds with phenylmethylene groups that share similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its bis(2-methylpropyl)amino and phenylmethylene groups might enhance its activity compared to other thiazolidinone derivatives.
Eigenschaften
CAS-Nummer |
110839-06-0 |
|---|---|
Molekularformel |
C26H33N3OS |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
(5E)-5-benzylidene-3-[[bis(2-methylpropyl)amino]methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H33N3OS/c1-19(2)16-28(17-20(3)4)18-29-25(30)24(15-22-9-7-6-8-10-22)31-26(29)27-23-13-11-21(5)12-14-23/h6-15,19-20H,16-18H2,1-5H3/b24-15+,27-26? |
InChI-Schlüssel |
ODQLJEGATKNNCO-APZKEAJMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN(CC(C)C)CC(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


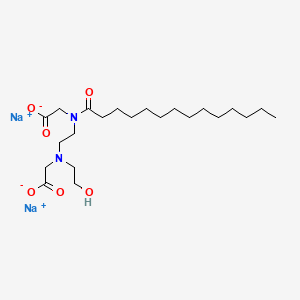
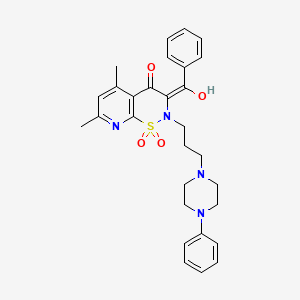

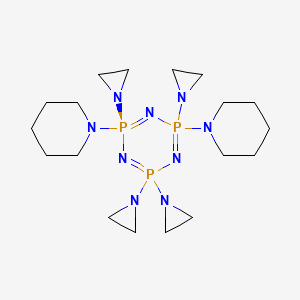
![[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12714878.png)

